Anticancer agent 191 (Compound 2) is a specialized L-type amino acid transporter 1 (LAT1)-utilizing derivative of the classical uricosuric agent probenecid [1]. Designed specifically for procurement in oncology research and targeted drug delivery development, this compound functions as a cancer cell-targeted efflux pump inhibitor targeting P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs) [1]. Unlike standard efflux inhibitors that distribute systemically, Anticancer agent 191 leverages the overexpression of LAT1 on solid tumors to achieve localized intracellular concentrations. This targeted mechanism not only blocks the efflux of chemotherapeutics like vinblastine but also disrupts the transport of essential amino acids required for endogenous antioxidant biosynthesis, making it a highly differentiated precursor for multidrug resistance (MDR) reversal formulations [1].
Procuring generic probenecid or first-generation P-gp/BCRP inhibitors (such as verapamil or elacridar) for MDR reversal often results in experimental or clinical failure due to a profound lack of tumor selectivity [1]. Generic probenecid requires high systemic doses to inhibit MRPs, leading to off-target toxicity and broad pharmacokinetic interference with the renal excretion of co-administered drugs. Similarly, non-targeted ABC transporter inhibitors uniformly block efflux pumps at the blood-brain barrier and in hepatic/renal clearance pathways, causing severe systemic toxicity from the primary chemotherapeutic agent. Anticancer agent 191 overcomes these formulation and systemic limitations by utilizing LAT1-mediated active transport, ensuring that efflux inhibition and subsequent oxidative stress are restricted primarily to the tumor microenvironment, thereby preserving systemic pharmacokinetic stability and preventing off-target drug accumulation [1].
In cellular assays utilizing triple-negative human breast cancer cells (MDA-MB-231), the co-administration of Anticancer agent 191 with vinblastine (VBL) dramatically enhanced the intracellular retention of the chemotherapeutic. Anticancer agent 191 increased VBL exposure by 10- to 68-fold compared to baseline VBL treatment alone [1]. This demonstrates the high efficiency of the LAT1-targeted probenecid derivative in overcoming P-gp/BCRP-mediated efflux in aggressive, drug-resistant solid tumor models.
| Evidence Dimension | Intracellular vinblastine (VBL) exposure/accumulation |
| Target Compound Data | 10- to 68-fold increase in VBL accumulation |
| Comparator Or Baseline | Baseline VBL administration without targeted efflux inhibition |
| Quantified Difference | 10x to 68x higher intracellular concentration |
| Conditions | MDA-MB-231 triple-negative breast cancer cell line in vitro |
This massive increase in localized drug retention validates the compound as a superior procurement choice for formulating targeted MDR-reversal therapies in aggressive breast cancers.
Standard efflux inhibitors struggle to achieve therapeutic efficacy in central nervous system malignancies without causing systemic neurotoxicity. Anticancer agent 191 utilizes LAT1, which is highly expressed at both the blood-brain barrier and on glioma cells, to facilitate targeted entry. In human glioma cells (U-87MG), the application of Anticancer agent 191 increased intracellular vinblastine exposure by 2- to 5-fold relative to VBL alone [1]. This targeted accumulation provides a critical advantage for neuro-oncology drug development.
| Evidence Dimension | Vinblastine accumulation in glioma cells |
| Target Compound Data | 2- to 5-fold increase in VBL exposure |
| Comparator Or Baseline | Baseline VBL administration alone |
| Quantified Difference | 2x to 5x higher intracellular concentration |
| Conditions | U-87MG human glioma cell line in vitro |
Provides a quantifiable basis for selecting this compound in neuro-oncology formulations where overcoming both BBB and tumor-level efflux is required.
Beyond direct efflux inhibition, Anticancer agent 191 acts as a metabolic disruptor. Metabolomic profiling revealed that the combination of Anticancer agent 191 and vinblastine significantly decreased the cellular transport of amino acids essential for the biosynthesis of glutathione (GSH), a primary endogenous antioxidant [1]. In estrogen receptor-positive breast cancer cells (MCF-7), this targeted amino acid starvation led to a marked increase in oxidative stress, resulting in greater cytotoxic and apoptosis-inducing effects compared to non-targeted treatments [1].
| Evidence Dimension | Transport of GSH-precursor amino acids and resulting oxidative stress |
| Target Compound Data | Significant reduction in precursor transport; increased oxidative stress and cytotoxicity |
| Comparator Or Baseline | Untreated control / VBL alone |
| Quantified Difference | Enhanced apoptosis driven by GSH depletion rather than direct VBL accumulation alone |
| Conditions | MCF-7 human breast cancer cells (metabolomic study) |
Highlights a dual-action mechanism (efflux inhibition plus metabolic starvation) that ensures cytotoxicity even in tumor variants where direct drug accumulation is less pronounced.
Due to its ability to increase intracellular chemotherapeutic concentrations by up to 68-fold in triple-negative breast cancer models, Anticancer agent 191 is an optimal precursor for developing combination therapies. It is specifically indicated for co-formulation with efflux-prone drugs (e.g., vinca alkaloids, taxanes) in LAT1-overexpressing solid tumors to prevent systemic toxicity while maximizing local efficacy [1].
The compound's reliance on LAT1 active transport makes it uniquely suited for brain tumor research. By achieving a 2- to 5-fold increase in drug accumulation in U-87MG glioma cells, it serves as a critical tool compound for developing treatments that must bypass the blood-brain barrier and selectively target glioblastoma efflux mechanisms without causing widespread neurotoxicity [1].
Because Anticancer agent 191 blocks the transport of amino acids required for glutathione biosynthesis, it is highly valuable for industrial and academic screening assays focused on tumor metabolic starvation. It can be procured as a benchmark inhibitor to evaluate the efficacy of inducing apoptosis via targeted oxidative stress in chemoresistant cell lines [1].